(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate
Overview
Description
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate is a compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. The compound is characterized by the presence of an indole ring, which is a fundamental scaffold in many biologically active molecules, and a sulfonamide group, which is often found in drugs due to its stability and pharmacokinetic properties.
Synthesis Analysis
The synthesis of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate and related compounds involves multiple steps, including the formation of the indole core, introduction of the sulfonamide group, and final esterification. The crystal structures of synthesized compounds have been determined by X-ray single-crystal diffraction, revealing details about their molecular geometry and the impact of substituents on the overall structure (Li et al., 2008).
Molecular Structure Analysis
X-ray analysis has shown that these compounds can involve intermolecular N–H…O hydrogen bonds, contributing to their stability and potentially affecting their reactivity (Li et al., 2008). Molecular structure analysis, including DFT-optimised molecular geometry, supports the understanding of their reactivity and interaction with biological targets (P. Chatterjee et al., 2016).
Chemical Reactions and Properties
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate undergoes various chemical reactions, reflecting its chemical properties. The compound's reactivity is influenced by the presence of the sulfonamide group and the indole core, which participate in hydrogen bonding and other interactions (Shang et al., 2011).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their potential applications in medicinal chemistry and material science. The solubility can be influenced by the sulfonamide group, which can form hydrogen bonds with water molecules, enhancing the compound's water solubility (Shang et al., 2011).
Chemical Properties Analysis
The chemical stability, reactivity, and potential biological activity of (S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate are defined by its chemical structure. The indole ring offers aromatic stability, while the sulfonamide group provides sites for interactions with biological molecules, which is significant for designing drug molecules (Shang et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing and analyzing the structural properties of compounds closely related to "(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate." For instance, studies have synthesized derivatives and analyzed their crystal structures to understand their molecular conformations and interactions. The synthesis of such compounds is primarily aimed at discovering novel AHAS inhibitors, with detailed X-ray diffraction analysis providing insights into their molecular arrangements and potential for further chemical modifications (Shang et al., 2011).
Biological Activities
Several studies have explored the biological activities of indole and sulfonamide derivatives, demonstrating their potential as biologically active compounds. For example, some compounds have shown significant anti-inflammatory, antibacterial, and antitumor activities in vitro. This suggests their potential application in developing new therapeutic agents targeting various diseases (J. Qu et al., 2006).
Material Science and Corrosion Inhibition
Indole derivatives have also been investigated for their application in material science, particularly in corrosion inhibition. Schiff bases derived from L-Tryptophan and indole compounds have demonstrated good inhibition efficiency on the corrosion of stainless steel in acidic environments. Such studies indicate the potential of these compounds in developing new corrosion inhibitors for industrial applications (S. Vikneshvaran & S. Velmathi, 2017).
properties
IUPAC Name |
1H-indol-3-yl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(22,23)20-13(2)18(21)24-17-11-19-16-6-4-3-5-15(16)17/h3-11,13,19-20H,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVSVOVPJAVRE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226037 | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1H-Indol-3-yl 2-(4-methylphenylsulfonamido)propanoate | |
CAS RN |
75062-54-3 | |
Record name | N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75062-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075062543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-yl N-((4-methylphenyl)sulphonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-3-yl N-[(4-methylphenyl)sulphonyl]-L-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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